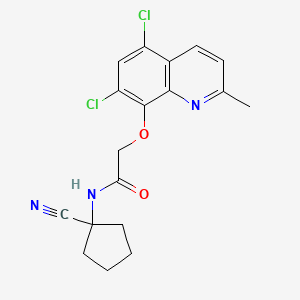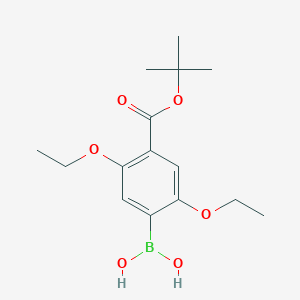
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which provides stability and facilitates various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The Boc group can be removed under acidic conditions, allowing further functionalization of the phenyl ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Acids: Such as trifluoroacetic acid, used for deprotecting the Boc group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Functionalized Phenyl Derivatives: Formed through substitution reactions.
科学研究应用
Chemistry
In chemistry, (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is used as a building block for synthesizing complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds, which can be further modified to enhance biological activity .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
作用机制
The primary mechanism of action for (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid involves its participation in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the Boc group, which provides stability and prevents unwanted side reactions .
相似化合物的比较
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic Acid: Similar in structure but lacks the diethoxy groups.
4-tert-Butylphenylboronic Acid: Similar but with a tert-butyl group instead of the Boc group.
Phenylboronic Acid: A simpler boronic acid without the Boc or diethoxy groups.
Uniqueness
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is unique due to its combination of the Boc protecting group and diethoxy substituents. This combination provides enhanced stability and reactivity, making it particularly useful in complex organic synthesis .
属性
分子式 |
C15H23BO6 |
|---|---|
分子量 |
310.15 g/mol |
IUPAC 名称 |
[2,5-diethoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H23BO6/c1-6-20-12-9-11(16(18)19)13(21-7-2)8-10(12)14(17)22-15(3,4)5/h8-9,18-19H,6-7H2,1-5H3 |
InChI 键 |
VBXVCKBGZWMBBU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1OCC)C(=O)OC(C)(C)C)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


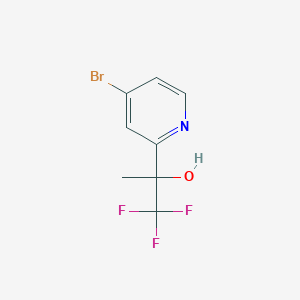
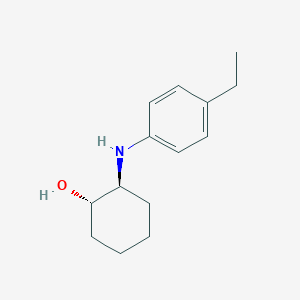
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13356328.png)
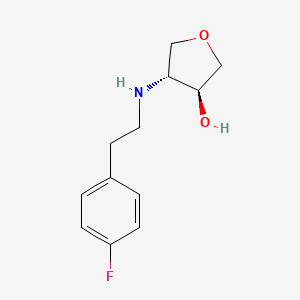
![Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356346.png)
![3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356354.png)
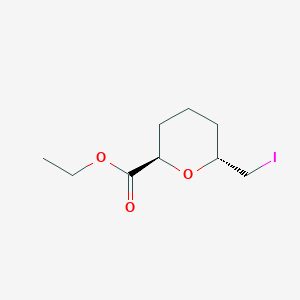
![(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B13356358.png)
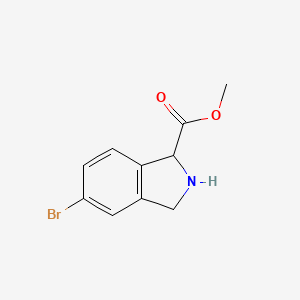
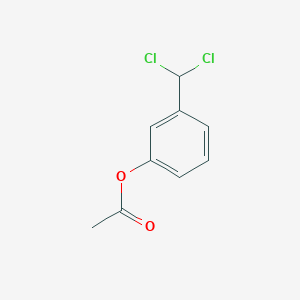
![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)
